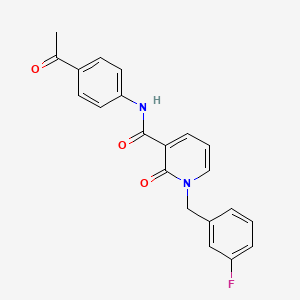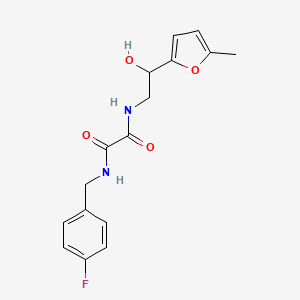
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide, also known as FBFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBFM is a member of the oxalamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Research on the metabolism and disposition of potent inhibitors, including compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide, has been facilitated by 19F-nuclear magnetic resonance (NMR) spectroscopy. This technique supports the selection of candidates for further development by providing detailed data on metabolic fate and excretion balance. Studies in rats and dogs following intravenous and oral dosing have revealed that compounds in this category are primarily eliminated through metabolism, with major metabolites identified in various excretions (Monteagudo et al., 2007).
Inhibitory Effects on Na+/Ca2+ Exchange
The pharmacological properties of certain compounds, including analogs similar to this compound, demonstrate potent inhibitory effects on the Na+/Ca2+ exchange (NCX) process. These compounds preferentially inhibit intracellular Na+-dependent Ca2+ uptake via NCX3 and have shown protective potency against hypoxia/reoxygenation-induced cell damage in neuronal cells, suggesting therapeutic potential as neuroprotective drugs (Iwamoto & Kita, 2006).
Chromatography and NMR Characterization of Metabolites
In vitro metabolism studies using liquid chromatography-mass spectrometry and NMR methods have characterized the metabolites of compounds with structures related to this compound. These studies provide insights into the predominant metabolic pathways and the formation of secondary metabolites in different species, aiding in the understanding of pharmacokinetics and pharmacodynamics (Zhang et al., 2001).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Research on the effects of selective antagonists on the orexin-1 receptor (OX1R) has implications for the understanding of compulsive food seeking and intake. Compounds structurally similar to this compound have been evaluated in binge eating models, indicating the significant role of OX1R mechanisms in such disorders and suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorine Substitution and COX-2 Inhibition
Studies on the effects of fluorine substitution in benzenesulfonamide derivatives, including those structurally related to this compound, have led to the identification of potent and highly selective cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for the development of new therapeutic agents for conditions such as rheumatoid arthritis and osteoarthritis, highlighting the significance of molecular modifications in enhancing drug efficacy and selectivity (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-7-14(23-10)13(20)9-19-16(22)15(21)18-8-11-3-5-12(17)6-4-11/h2-7,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJDETXSYQVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

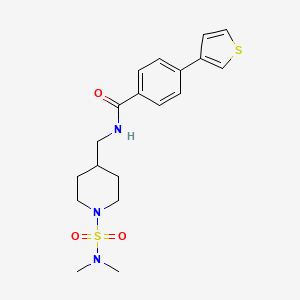
![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)
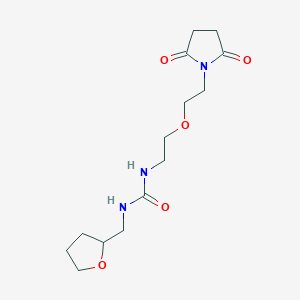

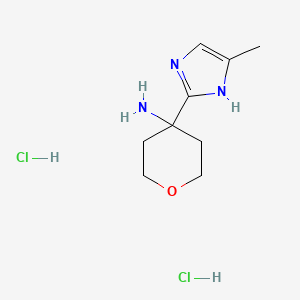
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
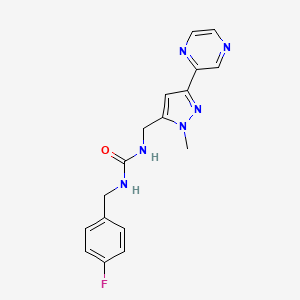
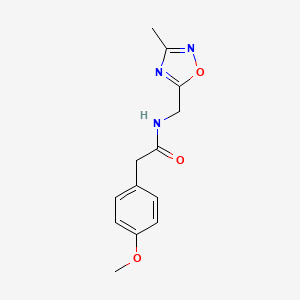
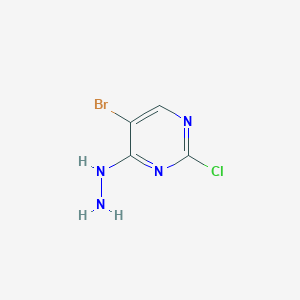
![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
